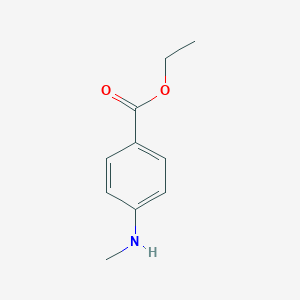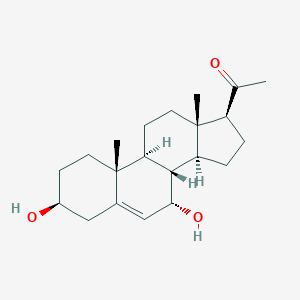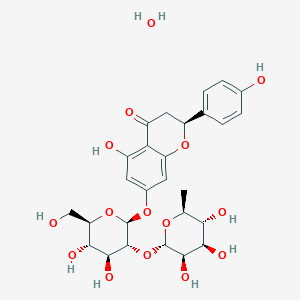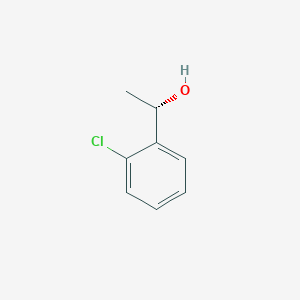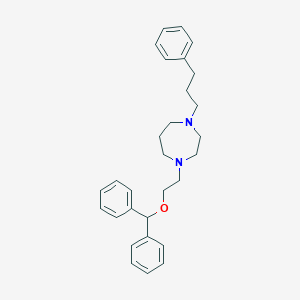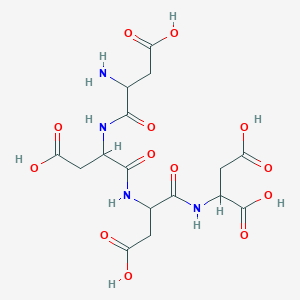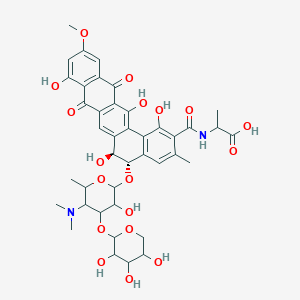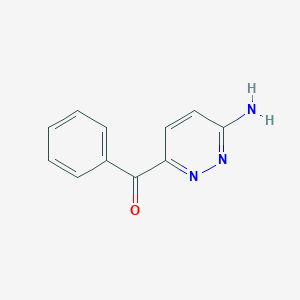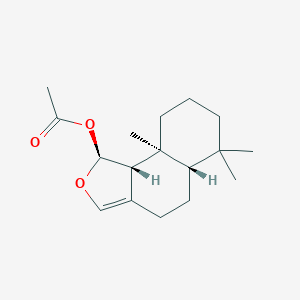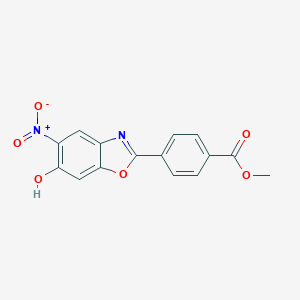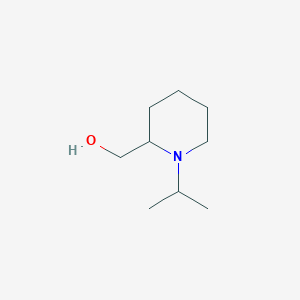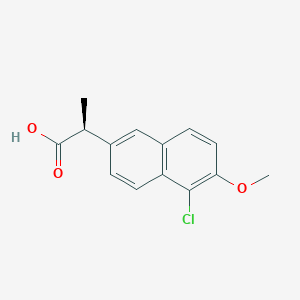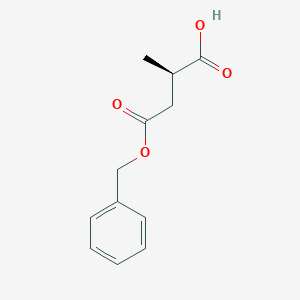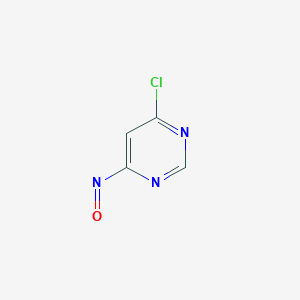
4-Chloro-6-nitrosopyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-nitrosopyrimidine is a chemical compound that belongs to the pyrimidine family. It is a yellow crystalline solid that is used in various scientific research applications. The compound has a molecular formula of C4H2ClN3O2 and a molecular weight of 165.54 g/mol.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-nitrosopyrimidine is not well understood. However, it is believed that the compound interacts with various cellular components such as DNA and proteins, leading to various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
1. DNA damage: 4-Chloro-6-nitrosopyrimidine has been shown to cause DNA damage in various studies. The compound can cause single-strand breaks, double-strand breaks, and oxidative damage to DNA.
2. Protein modification: The compound can modify various proteins in the cell, leading to changes in their function and activity.
3. Cell cycle arrest: 4-Chloro-6-nitrosopyrimidine has been shown to cause cell cycle arrest in various cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
Advantages:
1. High yield: The synthesis of 4-Chloro-6-nitrosopyrimidine typically yields around 70-80%.
2. Versatile: The compound can be used in various scientific research applications.
3. Stable: The compound is stable under normal laboratory conditions.
Limitations:
1. Toxicity: The compound is toxic and should be handled with care.
2. Limited information: The mechanism of action of the compound is not well understood, limiting its use in certain applications.
3. Limited solubility: The compound has limited solubility in water, making it difficult to use in certain experiments.
Orientations Futures
1. Development of new derivatives: Future research could focus on the development of new derivatives of 4-Chloro-6-nitrosopyrimidine with improved biological activity.
2. Elucidation of the mechanism of action: Further studies are needed to elucidate the mechanism of action of the compound and its interaction with cellular components.
3. Use in drug discovery: The compound could be used in drug discovery programs to identify new compounds with potential therapeutic activity.
4. Development of new detection methods: Future research could focus on the development of new detection methods for the compound in biological samples.
Conclusion:
In conclusion, 4-Chloro-6-nitrosopyrimidine is a versatile compound that has various scientific research applications. The compound can be synthesized using a palladium-catalyzed reaction and has been shown to cause DNA damage, protein modification, and cell cycle arrest. While the compound has advantages such as high yield and stability, it also has limitations such as toxicity and limited solubility. Future research could focus on the development of new derivatives, elucidation of the mechanism of action, and use in drug discovery programs.
Méthodes De Synthèse
The synthesis of 4-Chloro-6-nitrosopyrimidine involves the reaction of 4-chloro-6-nitropyrimidine with sodium hypophosphite in the presence of a palladium catalyst. The reaction takes place in a solvent such as ethanol or water and requires a temperature of around 80-90°C. The yield of the reaction is typically around 70-80%.
Applications De Recherche Scientifique
4-Chloro-6-nitrosopyrimidine is used in various scientific research applications such as:
1. As a precursor for the synthesis of other compounds: The compound is used as a starting material for the synthesis of other pyrimidine derivatives that have potential biological activity.
2. As a reagent for the detection of amino acids: The compound is used as a reagent for the detection of amino acids in various biological samples.
3. As a probe for the detection of DNA damage: The compound is used as a probe for the detection of DNA damage caused by various agents such as radiation and chemicals.
Propriétés
Numéro CAS |
126827-22-3 |
|---|---|
Nom du produit |
4-Chloro-6-nitrosopyrimidine |
Formule moléculaire |
C4H2ClN3O |
Poids moléculaire |
143.53 g/mol |
Nom IUPAC |
4-chloro-6-nitrosopyrimidine |
InChI |
InChI=1S/C4H2ClN3O/c5-3-1-4(8-9)7-2-6-3/h1-2H |
Clé InChI |
PDFPMIRAPUIECQ-UHFFFAOYSA-N |
SMILES |
C1=C(N=CN=C1Cl)N=O |
SMILES canonique |
C1=C(N=CN=C1Cl)N=O |
Synonymes |
Pyrimidine, 4-chloro-6-nitroso- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



